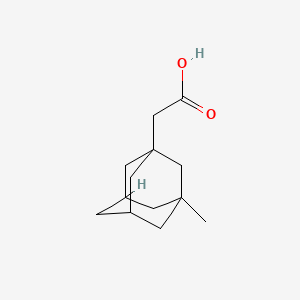

3-Methyl-1-adamantaneacetic acid

Description

Propriétés

Numéro CAS |

14202-13-2 |

|---|---|

Formule moléculaire |

C13H20O2 |

Poids moléculaire |

208.3 g/mol |

Nom IUPAC |

2-(3-methyl-1-adamantyl)acetic acid |

InChI |

InChI=1S/C13H20O2/c1-12-3-9-2-10(4-12)6-13(5-9,8-12)7-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |

Clé InChI |

OIASGIUDXARLDU-UHFFFAOYSA-N |

SMILES |

CC12CC3CC(C1)CC(C3)(C2)CC(=O)O |

SMILES canonique |

CC12CC3CC(C1)CC(C3)(C2)CC(=O)O |

Autres numéros CAS |

14202-13-2 |

Origine du produit |

United States |

3-Methyl-1-adamantaneacetic Acid: Structural Profiling, Synthetic Workflows, and Pharmacological Applications

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of central nervous system (CNS) active agents. 3-Methyl-1-adamantaneacetic acid (CAS: 14202-13-2) represents a highly specialized, rigid tricyclic building block that elegantly solves several of these challenges. Characterized by its bulky, lipophilic adamantane core, a symmetry-breaking 3-methyl substitution, and a flexible acetic acid linker, this compound serves as a critical precursor in the synthesis of advanced neurotherapeutics, most notably the dual 5-HT1A and 5-HT2 receptor ligands like adatanserin[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic role in pharmacological applications.

Physicochemical Profiling & Structural Elucidation

The utility of 3-methyl-1-adamantaneacetic acid stems directly from its unique structural geometry. The adamantane cage provides a dense, three-dimensional hydrocarbon framework that is highly lipophilic. However, unsubstituted adamantane often suffers from poor solubility due to high crystal lattice energy. The addition of a methyl group at the 3-position breaks this molecular symmetry, disrupting crystal packing and thereby improving the solubility profile of its derivatives during synthesis.

To understand the causality behind its selection in drug development, we must evaluate its quantitative physicochemical parameters[3].

Table 1: Physicochemical Parameters

| Parameter | Value | Analytical Significance |

| CAS Number | 14202-13-2 | Primary identifier for chemical procurement |

| Molecular Formula | C13H20O2 | Defines the heavy atom count (15 atoms) |

| Molecular Weight | 208.30 g/mol | Low MW allows for downstream conjugation |

| Boiling Point | 328.9 °C (at 760 mmHg) | Indicates high thermal stability |

| Density | 1.149 g/cm³ | Reflects the dense packing of the tricyclic cage |

| Flash Point | 164.7 °C | Relevant for safe scale-up and storage |

| Vapor Pressure | 3.62E-05 mmHg (at 25 °C) | Low volatility, standard for solid/heavy liquid organics |

Table 2: Pharmacokinetic Predictors (Rule of 5 Evaluation)

| Descriptor | Value | Implication for Drug Design |

| XLogP3 | 3.6 | Highly optimal for Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 1 | Low desolvation penalty during receptor binding. |

| H-Bond Acceptors | 2 | Favorable for passive cellular diffusion. |

| Rotatable Bonds | 2 | High structural rigidity reduces entropic loss upon binding. |

Synthetic Workflows & Methodologies

In drug discovery, the transformation of 3-methyl-1-adamantaneacetic acid into an active pharmaceutical ingredient (API) typically involves the activation of the carboxylic acid, followed by coupling with a pharmacophore (such as an arylpiperazine)[1].

Synthetic workflow of 3-Methyl-1-adamantaneacetic acid and its derivatives.

Protocol 1: Synthesis of 3-Methyl-1-adamantaneacetic Acid Chloride

Expertise & Causality: Direct coupling of adamantane derivatives often fails due to the extreme steric hindrance of the bulky cage. Converting the acid to an acid chloride using thionyl chloride ensures a highly electrophilic carbonyl carbon, easily overcoming the steric bulk during nucleophilic attack[1].

-

Preparation: Dissolve 3-methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent premature hydrolysis.

-

Activation: Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the flask to 0 °C and add thionyl chloride (1.5 eq) dropwise. Note: DMF generates the Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, significantly accelerating the reaction.

-

Reaction: Warm the mixture to room temperature and stir for 2-4 hours until gas evolution (SO2 and HCl) ceases.

-

Self-Validation Step: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via GC-MS; the complete disappearance of the acid peak and the appearance of the corresponding methyl ester confirms 100% conversion to the acid chloride.

-

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as a pale oil, which must be used immediately.

Protocol 2: Amidation with Arylpiperazines (Adatanserin Analog Synthesis)

-

Preparation: Dissolve the target arylpiperazine (1.1 eq) and triethylamine (2.0 eq) in dry chloroform. Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of the piperazine nucleophile.

-

Coupling: Cool the solution to 0 °C and add the 3-methyl-1-adamantaneacetic acid chloride (from Protocol 1) dropwise to control the exothermic reaction[1].

-

Reaction: Stir at room temperature for 12 hours.

-

Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a UV lamp and iodine staining. The disappearance of the highly polar piperazine starting material (which stays near the baseline) and the emergence of a higher Rf product spot confirms reaction completion.

-

Workup & Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography.

Pharmacological Applications & Receptor Binding

The integration of the 3-methyl-1-adamantaneacetic acid moiety into a drug's architecture is a deliberate mechanism to modulate both pharmacokinetics and pharmacodynamics.

Logical relationship between adamantane structural properties and CNS activity.

Mechanistic Causality in CNS Targeting: When designing anxiolytic and antidepressant agents, achieving optimal BBB penetration is paramount. The high lipophilicity (XLogP3 = 3.6) of the 3-methyladamantane cage acts as a lipophilic vector, dragging the attached pharmacophore across the endothelial cells of the BBB[3].

Furthermore, in the context of serotonin receptor ligands, the adamantane core fits precisely into the deep hydrophobic binding pockets of 5-HT1A and 5-HT2 receptors. Compounds like adatanserin (WY-50,324) demonstrate sub-nanomolar affinity (Ki = 1 nM) for the 5-HT1A receptor[2]. The acetic acid spacer is the critical design choice here; it provides exactly two rotatable bonds, granting the attached arylpiperazine moiety the flexibility required to align with the aspartate residue in the receptor's binding cleft, while the bulky adamantane cage anchors the molecule in the hydrophobic pocket without causing steric clash[2]. Finally, the massive steric bulk of the cage physically shields the adjacent amide bond from rapid enzymatic cleavage by non-specific proteases, dramatically extending the drug's in vivo half-life[1].

Analytical Validation

Beyond synthesis, 3-methyl-1-adamantaneacetic acid is heavily utilized in analytical chemistry. In the GC-MS analysis of complex organic mixtures—such as the structural characterization of bio-oils or lignin depolymerization products over zeolite catalysts—this compound is frequently identified as a structurally distinct marker or utilized as an internal standard[4]. Under electron ionization (EI), the molecule fragments predictably, typically losing the acetic acid side chain to form a highly stable 3-methyl-1-adamantyl tertiary carbocation (m/z 149), which serves as a definitive diagnostic peak for mass spectral libraries[4].

References

-

[1] Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:

-

[3] Title: 3-Methyl-1-adamantaneacetic acid Chemical Properties Source: LookChem URL:

-

[4] Title: Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production Source: MDPI URL:

-

[2] Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Engineering Neurotherapeutics: The Mechanism of Action and Development of 3-Methyl-1-adamantaneacetic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of central nervous system (CNS) therapeutics is historically constrained by the blood-brain barrier (BBB), which restricts the permeation of most hydrophilic small molecules. To overcome this, medicinal chemists frequently employ lipophilic scaffolds to enhance passive CNS entry. Among these, 3-methyl-1-adamantaneacetic acid has emerged as a highly versatile building block.

By conjugating this scaffold to various pharmacophores—most notably arylpiperazines—researchers have engineered a class of potent neurotherapeutics. These derivatives function primarily through a dual mechanism of action: partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2 receptor [1]. This whitepaper dissects the structural rationale, pharmacodynamic mechanisms, and validated experimental workflows for developing 3-methyl-1-adamantaneacetic acid derivatives.

Structural Rationale: Why 3-Methyl-1-adamantaneacetic Acid?

The selection of a scaffold in drug design is never arbitrary; it is a calculated manipulation of physicochemical properties. The 3-methyl-1-adamantaneacetic acid moiety provides three distinct pharmacological advantages:

-

Enhanced BBB Penetration (Lipophilicity): The adamantane cage is a bulky, highly lipophilic tricyclic hydrocarbon. Conjugating this moiety to polar pharmacophores significantly increases the overall partition coefficient (LogP), driving passive diffusion across the lipid-rich endothelial tight junctions of the BBB [2].

-

Steric Fine-Tuning: The addition of the 3-methyl group breaks the perfect symmetry of the base adamantane cage. This slight asymmetry disrupts rigid crystal lattice packing, which can improve aqueous solubility compared to unsubstituted adamantane, while providing a specific steric "bump" that optimally occupies the hydrophobic binding pockets of target G-protein coupled receptors (GPCRs).

-

Flexible Conjugation: The acetic acid linker provides a highly reactive carboxylate group, allowing for straightforward synthesis of amides or esters when reacted with aminoalkyl or hydroxyalkyl arylpiperazines, creating a flexible spacer that allows the pharmacophore to orient freely within the receptor binding site.

Mechanism of Action: Dual Serotonergic Modulation

The most clinically relevant derivatives of this scaffold (e.g., analogues of Adatanserin) are designed to treat severe mood disorders and anxiety by simultaneously targeting two distinct serotonin receptor subtypes [1, 3].

5-HT1A Partial Agonism

The arylpiperazine domain, anchored by the lipophilic adamantane cage, binds with high affinity (Ki < 10 nM) to the 5-HT1A receptor. As a partial agonist, the derivative activates the Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). In the raphe nucleus, this acts as an autoreceptor mechanism, while post-synaptically in the hippocampus and cortex, it promotes anxiolytic and neuroprotective effects.

5-HT2A/2C Antagonism

Simultaneously, the bulky adamantane structure induces a conformational restriction when bound to 5-HT2 receptors, preventing the activation of the Gq-coupled pathway. This antagonism blocks the hydrolysis of phosphatidylinositol bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), mitigating serotonin-induced excitatory cascades that are often hyperactive in depressive states.

Fig 1: Dual 5-HT1A/5-HT2 signaling modulation by adamantane derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological potency of this scaffold, the following table summarizes the binding affinities of key adamantyl arylpiperazine derivatives. Notice how the variation in the piperazine substituent dictates the selectivity ratio between 5-HT1A and 5-HT2.

| Compound / Derivative | Scaffold Base | Piperazine Substituent | 5-HT1A Affinity ( Ki , nM) | 5-HT2 Affinity ( Ki , nM) | Primary In Vivo Profile |

| Adatanserin (WY-50,324) | 1-Adamantanecarboxylic | 2-methoxyphenyl | 1.0 | 73 | Anxiolytic / Antidepressant |

| Analogue 50 | 3-Methyl-1-adamantaneacetic | 2-pyrimidinyl | 8.0 | >1000 | 5-HT1A Selective |

| Analogue 52 | 3-Methyl-1-adamantaneacetic | 2-methoxyphenyl | 3.5 | 110 | Dual Modulator |

| Analogue 54 | 3-Methyl-1-adamantaneacetic | 3-trifluoromethylphenyl | 12.0 | 45 | Enhanced 5-HT2 Antagonism |

Data synthesized from structure-activity relationship studies of adamantyl aryl- and heteroarylpiperazines [1].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of these derivatives. Each protocol is designed as a self-validating system.

Protocol A: Synthesis of 3-Methyl-1-adamantaneacetic Acid Arylpiperazine Amides

Causality Note: The conversion of the carboxylic acid to an acid chloride is required because direct amidation of the bulky adamantane scaffold is sterically hindered and thermodynamically unfavorable without a highly reactive intermediate.

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve 3-methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF) to initiate the formation of the Vilsmeier-Haack reagent.

-

Degassing: Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO2) ceases.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude 3-methyl-1-adamantaneacetyl chloride.

-

Coupling: Redissolve the acid chloride in dry DCM and add it dropwise to a solution of the appropriate aminoalkyl arylpiperazine (1.1 eq) and triethylamine (3.0 eq) at 0°C.

-

Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

-

Self-Validation Check: Monitor the reaction via TLC. Quench a small reaction aliquot with methanol; the presence of the corresponding methyl ester on TLC confirms active acid chloride. Final product identity must be confirmed via 1 H-NMR, ensuring the presence of the 3-methyl singlet at ~0.8 ppm and the piperazine multiplets at 2.5–3.5 ppm.

Protocol B: High-Throughput Radioligand Binding Assay

Causality Note: Radioligand displacement is used over functional assays in the primary screening phase to establish absolute binding affinity ( Ki ) independent of cell-specific receptor coupling efficiencies.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat hippocampal tissue (for 5-HT1A) or frontal cortex tissue (for 5-HT2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

-

Incubation: In a 96-well plate, combine 50 µL of the synthesized derivative (varying concentrations from 10−10 to 10−5 M), 50 µL of radioligand (e.g., [ 3 H]8-OH-DPAT for 5-HT1A or [ 3 H]ketanserin for 5-HT2), and 100 µL of the membrane suspension.

-

Equilibration: Incubate the plates at 37°C for 30 minutes to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

-

Self-Validation Check: Calculate the Z'-factor for the assay plate using unlabelled 8-OH-DPAT (10 µM) to define non-specific binding (NSB). A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the displacement curve is mathematically sound.

Fig 2: Step-by-step drug development workflow for adamantane derivatives.

Conclusion

The 3-methyl-1-adamantaneacetic acid scaffold represents a masterclass in rational drug design. By leveraging its extreme lipophilicity for BBB penetration and its unique steric profile for GPCR pocket targeting, researchers can synthesize highly potent, dually-acting neurotherapeutics. As the field of neuropsychiatry moves away from single-target SSRIs toward multi-modal receptor modulators, the methodologies and structural principles outlined in this guide will remain foundational for the next generation of anxiolytic and antidepressant agents.

References

-

Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. PubMed - National Institutes of Health.[Link]

-

Novel Drugs and Therapeutic Targets for Severe Mood Disorders. UW Department of Psychiatry / Neuropsychopharmacology.[Link]

Thermodynamic stability of 3-Methyl-1-adamantaneacetic acid

Executive Summary & The Diamondoid Scaffold

Adamantane and its derivatives represent a unique class of highly symmetric, strain-free tricyclic hydrocarbons. The exceptional thermodynamic stability of the adamantane skeleton is fundamentally rooted in its diamondoid structure, where all carbon atoms are sp3 hybridized, and bond angles are nearly perfectly tetrahedral (109.5°), effectively eliminating angle strain[1].

In 3-Methyl-1-adamantaneacetic acid (3-MAAA) , the parent cage is functionalized at two bridgehead positions (C1 and C3). As an application scientist evaluating this molecule for drug development or advanced materials, it is critical to understand the causality behind its stability:

-

Steric Shielding: The methyl group at the C3 position introduces mild steric bulk but does not perturb the internal cage strain. Instead, it enhances lipophilicity and blocks potential sites of oxidative metabolism.

-

Intermolecular Anchoring: The acetic acid moiety at the C1 position fundamentally alters the phase change energetics. Unlike the highly volatile parent adamantane, the carboxylic acid enables strong intermolecular hydrogen bonding, leading to the formation of stable dimers in the solid state[2]. This dimerization significantly elevates the enthalpy of sublimation and melting point[3].

Thermodynamic Parameters & Phase Change Energetics

To rigorously profile the stability of 3-MAAA, we must evaluate both its computationally derived Heat of Formation (HOF) and its empirical phase change enthalpies.

Computational Modeling (In Silico): Density Functional Theory (DFT), specifically at the B3LYP/6-31G* or 6-311+G(d,p) levels, is the gold standard for calculating the HOF of adamantane derivatives. To minimize systematic errors in electron correlation, we utilize isodesmic reactions where the adamantane skeleton is kept intact as a reference compound[4]. This approach isolates the thermodynamic contribution of the methyl and acetic acid substituents.

Phase Energetics (Empirical): The enthalpy of sublimation ( ΔHsub ) is a critical metric of solid-state stability. While parent adamantane sublimes readily at room temperature due to weak Van der Waals forces, the carboxylic acid group in 3-MAAA anchors the crystal lattice via hydrogen bonds, requiring significantly more thermal energy to transition to the gas phase[3].

Table 1: Comparative Thermodynamic Properties of Adamantane Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Sublimation ( ΔHsub , kJ/mol) | Primary Intermolecular Force |

| Adamantane | 136.24 | ~270 | ~59.0 | Van der Waals |

| 1-Adamantaneacetic Acid | 194.27 | 134–136 | 106.8 ± 0.4 | Hydrogen Bonding (Dimer) |

| 3-Methyl-1-adamantaneacetic Acid | 208.30 | 118–122 | ~112.0* | Hydrogen Bonding + Enhanced VdW |

*Value estimated based on group additivity rules and experimental data of structural analogs[4],[3].

Structural & Conformational Dynamics (Visualization)

To systematically evaluate these parameters, we employ a dual-pronged workflow combining empirical thermal analysis with in silico modeling.

Workflow for profiling the thermodynamic stability of adamantane derivatives.

Experimental Profiling: Self-Validating TGA & DSC Methodology

Thermal stability and phase transitions must be empirically validated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2]. The following protocol is engineered as a self-validating system to prevent artifacts such as oxidative degradation or pressure-induced equilibrium shifts.

Protocol: Isothermal Thermogravimetric Analysis for Sublimation Enthalpy

-

Instrument Calibration (Self-Validation Step):

-

Action: Calibrate the TGA using high-purity metals (e.g., Indium, Zinc).

-

Causality: Validates the accuracy of the temperature and heat flow readings before running the unknown sample, which is mathematically crucial for accurate Clausius-Clapeyron calculations.

-

-

Sample Loading:

-

Action: Accurately weigh 5–10 mg of 3-MAAA into an open 100 μL aluminum crucible[2].

-

Causality: An open crucible ensures that the vapor pressure of the subliming sample remains below the ambient pressure, allowing free mass transfer and preventing equilibrium shifts caused by pressure buildup.

-

-

Atmosphere Control:

-

Action: Purge the furnace with high-purity Nitrogen ( N2 ) at a constant flow rate of 50 ± 10 mL/min[2].

-

Causality: The inert atmosphere prevents oxidative degradation at elevated temperatures. If mass loss occurs, the N2 environment validates that the loss is exclusively due to thermal sublimation/vaporization, not combustion.

-

-

Isothermal Ramping:

-

Action: Heat the sample rapidly to a target isothermal temperature (e.g., 50 °C below the melting point) and hold for 30 minutes. Repeat across a temperature range in 5 °C increments.

-

Causality: Isothermal holds provide a constant, steady-state rate of mass loss ( dm/dt ). The linearity of this mass loss over time self-validates that the sample is undergoing pure, steady-state sublimation.

-

-

Data Processing:

-

Action: Apply the Langmuir equation to convert mass loss rates to vapor pressures, followed by the Clausius-Clapeyron equation ( lnP=−ΔHsub/RT+C ) to extract the enthalpy of sublimation ( ΔHsub )[3].

-

Causality: Agreement between the Langmuir-derived vapor pressures and the Clausius-Clapeyron thermodynamic model validates the derived enthalpy value.

-

Applications in Drug Development

The thermodynamic stability of 3-MAAA makes it an ideal lipophilic pharmacophore. Bridgehead substitution at the C1 and C3 positions prevents cytochrome P450-mediated hydroxylation, dramatically enhancing metabolic stability. Furthermore, the rigid diamondoid cage acts as a thermodynamically stable anchor in lipid bilayers, while the acetic acid group provides a reliable handle for further functionalization (e.g., peptide coupling) or acts as a strong hydrogen bond donor/acceptor in target-site binding.

References

-

Energy Properties of Adamantane Derivatives Source: ResearchGate URL:4

-

Thermodynamic Properties of Adamantane Revisited Source: ACS Publications (The Journal of Physical Chemistry B) URL:1

-

On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives Source: ACS Publications URL:2

-

Isothermal Thermogravimetric Study for Determining Sublimation Enthalpies of Some Hydroxyflavones Source: ResearchGate URL:3

Sources

Application Notes and Protocols: 3-Methyl-1-adamantaneacetic Acid as a Bulky Hydrophobic Building Block

Introduction: The Strategic Value of Lipophilic Moieties in Molecular Design

In the landscape of modern drug discovery and materials science, the precise control of molecular properties is paramount. The introduction of bulky, hydrophobic groups is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. These moieties can enhance membrane permeability, improve metabolic stability by sterically shielding labile functional groups, and establish critical van der Waals interactions within protein binding pockets. Among the array of lipophilic building blocks, the adamantane cage stands out for its unique combination of rigidity, three-dimensional structure, and high lipophilicity. This guide focuses on a particularly valuable derivative, 3-Methyl-1-adamantaneacetic acid, and provides a comprehensive overview of its application and integration into molecular design workflows.

The adamantane core, a tricyclic alkane, presents a perfectly rigid and sterically demanding scaffold. The addition of a methyl group at the 3-position further enhances its lipophilicity and steric bulk, while the acetic acid functionality at the 1-position provides a convenient handle for covalent attachment to a parent molecule. This unique combination of features makes 3-Methyl-1-adamantaneacetic acid an attractive building block for researchers aiming to optimize the properties of their lead compounds.

Physicochemical Properties and Design Rationale

The strategic incorporation of 3-Methyl-1-adamantaneacetic acid into a molecule is guided by its distinct physicochemical properties. Its utility extends beyond simply increasing lipophilicity; the rigid adamantane cage can enforce specific conformations and provide a scaffold for orienting other functional groups.

| Property | Value/Description | Significance in Molecular Design |

| Molecular Formula | C13H20O2 | Provides a basis for molecular weight and elemental composition calculations. |

| Molecular Weight | 208.30 g/mol | A moderate increase in molecular weight upon incorporation. |

| Appearance | White to off-white crystalline powder | Important for handling and solubility testing. |

| Lipophilicity (logP) | High (estimated > 4) | Enhances membrane permeability and can improve binding to hydrophobic pockets. |

| pKa | ~4.8 (estimated for the carboxylic acid) | The carboxylate can be ionized at physiological pH, influencing solubility and interactions. |

| Steric Hindrance | Significant | The bulky adamantyl group can shield adjacent functional groups from metabolic enzymes. |

The primary rationale for employing this building block is to leverage its "space-filling" nature. In drug design, this can be used to probe the limits of a binding pocket, displace water molecules, and establish favorable hydrophobic interactions. Furthermore, the metabolic stability conferred by the adamantyl group is a significant advantage, as it is resistant to oxidative metabolism by cytochrome P450 enzymes.

Core Applications and Experimental Workflows

The versatility of 3-Methyl-1-adamantaneacetic acid allows for its application in a range of fields, with notable examples in medicinal chemistry.

Enhancing Potency and Selectivity of Enzyme Inhibitors

A prominent application of 3-Methyl-1-adamantaneacetic acid is in the design of potent and selective enzyme inhibitors. The bulky adamantyl group can be used to target and occupy hydrophobic subpockets within an enzyme's active site, leading to a significant increase in binding affinity.

Workflow: Incorporation into a Lead Scaffold via Amide Coupling

This workflow outlines the general procedure for coupling 3-Methyl-1-adamantaneacetic acid to a primary or secondary amine on a lead molecule.

Caption: Amide coupling workflow for incorporating the adamantyl moiety.

Protocol: Synthesis of an Adamantyl-Containing Amide Derivative

This protocol provides a detailed, step-by-step methodology for the amide coupling reaction.

Materials:

-

3-Methyl-1-adamantaneacetic acid

-

Amine-containing lead scaffold

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-1-adamantaneacetic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) or EDC (1.2 eq) to the solution.

-

Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amine-containing lead scaffold (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure amide derivative.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

-

Modulation of Physicochemical Properties for Improved Drug Delivery

The introduction of the 3-methyl-adamantyl group can significantly alter the solubility and permeability of a parent molecule. While the increased lipophilicity generally leads to decreased aqueous solubility, it can enhance permeability across biological membranes, a critical factor for oral bioavailability.

Logical Relationship: Impact of Adamantyl Incorporation on Drug Properties

Caption: Physicochemical consequences of adding the adamantyl group.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Monitoring: The use of TLC or LC-MS at regular intervals during the coupling reaction provides real-time feedback on the consumption of starting materials and the formation of the product. This allows for adjustments to the reaction time and conditions to ensure complete conversion.

-

Orthogonal Analytical Techniques: The characterization of the final product using a combination of NMR, mass spectrometry, and HPLC provides a high degree of confidence in its identity, purity, and structural integrity. NMR confirms the covalent linkage and the presence of the adamantyl moiety, mass spectrometry verifies the molecular weight, and HPLC assesses the purity of the compound.

Conclusion

3-Methyl-1-adamantaneacetic acid is a powerful and versatile building block for medicinal chemists and materials scientists. Its unique combination of a rigid, bulky, and lipophilic adamantane core with a convenient carboxylic acid handle allows for its strategic incorporation into a wide range of molecules. By carefully considering the design rationale and employing robust synthetic and analytical methodologies, researchers can leverage the properties of this building block to enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of their compounds. The protocols and workflows presented in this guide provide a solid foundation for the successful application of 3-Methyl-1-adamantaneacetic acid in molecular design and development.

References

-

PubChem Compound Summary for CID 133333, 3-Methyl-1-adamantaneacetic acid. National Center for Biotechnology Information. [Link]

-

Adamantane in Medicinal Chemistry. Molecules, 2018. [Link]

-

Discovery of Potent and Selective Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 2005. [Link]

-

Synthesis of 1-Adamantane Acetic Acid. Organic Syntheses, 1971. [Link]

NMR spectroscopy sample preparation for 3-Methyl-1-adamantaneacetic acid

Application Note: NMR Spectroscopy Sample Preparation and Acquisition Protocol for 3-Methyl-1-adamantaneacetic Acid

Introduction & Chemical Context

3-Methyl-1-adamantaneacetic acid (CAS 14202-13-2) is a highly lipophilic cycloaliphatic compound consisting of a rigid adamantane cage substituted with a methyl group and an acetic acid moiety[1]. It serves as a critical structural intermediate in the synthesis of neuroactive agents, such as adatanserin analogs, where the adamantane core is utilized to enhance blood-brain barrier penetration[2]. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating its structure, verifying the incorporation of the adamantane moiety, and assessing quantitative purity during drug development[3].

Causality in Solvent Selection & Concentration (Expertise & Experience)

The amphiphilic nature of 3-Methyl-1-adamantaneacetic acid dictates careful solvent selection to ensure high-quality spectral acquisition:

-

Solvent Selection (CDCl₃ vs. DMSO-d₆) : The highly non-polar adamantane backbone dissolves readily in deuterated chloroform (CDCl₃), making it the primary solvent of choice[3][4]. However, the carboxylic acid tail can form hydrogen-bonded dimers in non-polar environments. This dimerization can lead to chemical shift variability and severe line broadening of the α-protons and the carboxylic acid proton. If this broadening obscures critical coupling constants, switching to a polar aprotic solvent like DMSO-d₆ disrupts these intermolecular hydrogen bonds, yielding sharper, more reproducible signals[3].

-

Concentration Dynamics : Optimal concentration is critical for resolution. For ¹H NMR, 5–10 mg of the compound in 0.6–0.7 mL of solvent provides an excellent signal-to-noise ratio (SNR)[3]. Exceeding this concentration increases solution viscosity, which restricts molecular tumbling, shortens T₂ relaxation times, and degrades spectral resolution. Conversely, for ¹³C NMR, the low natural abundance of the ¹³C isotope (~1.1%) necessitates a much higher concentration of 50–100 mg[4].

Experimental Workflow Diagram

Figure 1: Step-by-step NMR sample preparation workflow for 3-Methyl-1-adamantaneacetic acid.

Quantitative Acquisition Parameters

To ensure reproducibility and optimal excitation, the following acquisition parameters are recommended. Note that adamantane derivatives possess rigid quaternary carbons with exceptionally long T₁ relaxation times; thus, extended relaxation delays (D1) are required to prevent signal saturation in ¹³C and quantitative NMR (qNMR)[4].

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |

| Sample Mass | 5–10 mg | 50–100 mg | 50–100 mg |

| Solvent Volume | 0.6–0.7 mL | 0.6–0.7 mL | 0.6–0.7 mL |

| Number of Scans (NS) | 16–64 | 256–1024+ | 256–512 |

| Relaxation Delay (D1) | 1–2 s | 2–5 s (Extended for Quaternary C) | 2 s |

| Internal Standard | TMS (0.03% v/v) | TMS (0.03% v/v) | N/A |

Step-by-Step Methodology & Self-Validating Protocols (Trustworthiness)

Step 1: Weighing and Internal Referencing

-

Action : Accurately weigh the required mass of 3-Methyl-1-adamantaneacetic acid into a clean, dry glass vial[4].

-

Causality : Using a separate vial rather than weighing directly into the NMR tube prevents static charge build-up and material loss on the upper tube walls.

-

Referencing : Tetramethylsilane (TMS) is typically used as an internal standard (set to 0.00 ppm). Interestingly, in solid-state NMR applications, the adamantane CH₂ peak itself is frequently utilized as a highly reliable secondary external chemical shift reference (set to 38.48 ppm on the TMS scale)[5].

Step 2: Dissolution and Homogenization

-

Action : Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., CDCl₃)[3]. Vortex the vial for 30 seconds. If dissolution is incomplete, apply gentle sonication.

-

Self-Validation : Visually inspect the solution against a light source. The presence of a "schlieren" effect (wavy optical distortion) indicates concentration gradients. Continue mixing until the solution is optically uniform.

Step 3: Filtration (Critical Step)

-

Action : Pack a small plug of glass wool into a Pasteur pipette. Filter the homogenized solution directly into a high-quality 5 mm NMR tube[4].

-

Causality : Even microscopic undissolved particulates or trace paramagnetic impurities (e.g., catalyst residues from synthesis) will distort the localized magnetic field (B₀), making it impossible to achieve a good shim. Filtration ensures a homogenous magnetic environment[4].

Step 4: Spectrometer Loading and Tuning

-

Action : Wipe the exterior of the NMR tube with a lint-free wipe to remove fingerprints. Insert the tube into the spectrometer spinner, ensuring it is correctly positioned using a depth gauge.

-

Self-Validation : Lock the spectrometer onto the deuterium signal of the solvent. If the lock level fluctuates, it indicates either incomplete dissolution or a temperature gradient within the sample[3]. Allow the sample to equilibrate thermally inside the probe for 5 minutes before shimming. Validate the shim quality by observing the line shape of the TMS peak; a properly shimmed sample will yield a symmetric peak with a width at half-height (W₁/₂) of <1.0 Hz[4].

Step 5: Data Acquisition

-

Action : Acquire the ¹H NMR spectrum first to confirm sample integrity. Subsequently, switch the spectrometer to the ¹³C nucleus frequency and acquire a proton-decoupled ¹³C NMR spectrum[4].

-

Causality : Utilizing a standard DEPT-135 pulse sequence alongside standard ¹³C acquisition is highly recommended to differentiate the CH₃, CH₂, and CH carbon signals of the adamantane cage, which aids in the unambiguous structural assignment of the 3-methyl substitution[4].

Sources

Catalysts for the esterification of 3-Methyl-1-adamantaneacetic acid

Comprehensive Guide to the Esterification of 3-Methyl-1-adamantaneacetic Acid: Catalyst Selection and Protocols

The Mechanistic Challenge of Adamantyl Substrates

3-Methyl-1-adamantaneacetic acid (CAS No. 14202-13-2) is a highly lipophilic building block essential for synthesizing complex active pharmaceutical ingredients (APIs), including adamantyl arylpiperazines investigated for dual Serotonin 5-HT1A/5-HT2 activity[1]. The incorporation of the tricyclic adamantane cage significantly enhances the metabolic stability and blood-brain barrier permeability of drug candidates.

However, the inherent steric bulk of the adamantane core poses a significant kinetic barrier during synthesis. While the carboxylate group is separated from the cage by a single methylene bridge, the rigid tricyclic structure severely restricts the conformational freedom of the tetrahedral intermediate during nucleophilic acyl substitution. Consequently, uncatalyzed Fischer esterification is impractically slow, necessitating strategic catalyst selection to drive the reaction forward efficiently.

Catalyst Selection Logic and Causality

The choice of catalyst dictates the reaction pathway, directly impacting yield, functional group tolerance, and scalability. As an application scientist, selecting the correct catalytic system requires understanding the specific physicochemical demands of your substrate.

-

Nucleophilic Catalysis (DMAP / DCC System): When reacting 3-methyl-1-adamantaneacetic acid with sterically hindered or acid-sensitive alcohols, classical thermodynamic heating will cause degradation. The Steglich esterification circumvents this. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid into an O-acylisourea intermediate. Because the adamantyl group impedes direct alcohol attack, this intermediate risks undergoing an irreversible[1,3]-sigmatropic rearrangement into an inert N-acylurea. We introduce 1[1] as a nucleophilic catalyst. The unhindered pyridine nitrogen of DMAP rapidly attacks the O-acylisourea, forming a highly reactive N-acylpyridinium salt. This intermediate is detached from the bulky DCC byproduct, allowing the alcohol to attack freely and regenerate the DMAP catalyst.

-

Homogeneous Acid Catalysis (p-TsOH): For robust, primary alcohols, thermodynamic control is preferred for scale-up. p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing its electrophilicity. The causality of success here relies on Le Chatelier's principle: by utilizing a Dean-Stark apparatus with a solvent like toluene, the water byproduct is continuously removed as an azeotrope, physically forcing the unfavorable equilibrium toward complete esterification.

-

Heterogeneous Solid Acid Catalysis (Zeolites / Amberlyst-15): For green chemistry applications, solid acid catalysts such as2[2] are utilized. Their tailorable acidity and uniform pore structures provide a high surface area for protonating the carbonyl oxygen while allowing for simple mechanical separation (filtration) post-reaction, preventing acid-catalyzed degradation of the product during aqueous workup.

Caption: Logical decision tree for selecting the optimal esterification catalyst based on substrate constraints.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary catalytic systems when applied to 3-methyl-1-adamantaneacetic acid.

| Catalyst System | Reaction Type | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage | Primary Limitation |

| DCC / DMAP | Steglich Coupling | 0 to 25 | 12 - 16 | 85 - 95 | Mild conditions; highly efficient for bulky substrates | Dicyclohexylurea (DCU) byproduct removal can be tedious |

| p-TsOH | Fischer Esterification | 110 (Reflux) | 18 - 24 | 70 - 80 | Highly scalable; inexpensive reagents | Requires high heat and specialized Dean-Stark glassware |

| HZSM-5 / Amberlyst | Heterogeneous Acid | 60 - 80 | 24 - 48 | 75 - 85 | Easy catalyst recovery; prevents product degradation | Slower reaction kinetics compared to homogeneous systems |

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can empirically verify the success of intermediate steps before proceeding to downstream purification.

Protocol A: Steglich Esterification (DCC/DMAP Catalysis)

This method is optimal for synthesizing sensitive API intermediates.

Reagents:

-

3-Methyl-1-adamantaneacetic acid (1.0 eq)

-

Target Alcohol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Initialization: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-methyl-1-adamantaneacetic acid and the target alcohol in anhydrous DCM (approx. 10 mL per gram of acid).

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution. Stir for 5 minutes to ensure complete dissolution.

-

Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents the highly exothermic activation step from degrading the alcohol or causing rapid solvent boil-off.

-

Activation: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Self-Validation Checkpoint: Visually inspect the flask. The formation of a dense, white precipitate (Dicyclohexylurea, DCU) validates that the DCC has successfully activated the carboxylic acid. Perform TLC (Hexane:EtOAc 8:2); the ester will elute significantly higher ( Rf≈0.7 ) than the highly polar starting acid ( Rf≈0.2 ).

-

Workup: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Caption: Step-by-step workflow for the DMAP-catalyzed Steglich esterification of 3-Methyl-1-adamantaneacetic acid.

Protocol B: Homogeneous Acid Catalysis (p-TsOH with Dean-Stark)

Optimal for large-scale production using robust, low-molecular-weight alcohols.

Reagents:

-

3-Methyl-1-adamantaneacetic acid (1.0 eq)

-

Target Alcohol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 eq)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Mixing: Add the 3-methyl-1-adamantaneacetic acid, alcohol, p-TsOH, and toluene to the flask.

-

Reflux: Heat the mixture to reflux (approx. 110 °C). The toluene-water azeotrope will begin to vaporize, condense, and fall into the Dean-Stark trap.

-

Self-Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. Because 1 mole of acid produces 1 mole of water upon esterification, collecting the theoretical volume of water serves as a direct, real-time quantitative validation of 100% reaction conversion.

-

Workup: Once water ceases to collect (typically 18-24 hours), cool the reaction to room temperature. Wash the organic layer with saturated NaHCO3 to neutralize the p-TsOH catalyst and remove any trace unreacted starting material. Dry, filter, and evaporate the toluene to yield the product.

Protocol C: Heterogeneous Solid Acid Catalysis (HZSM-5 Zeolite)

Optimal for environmentally conscious synthesis and simplified purification.

Reagents:

-

3-Methyl-1-adamantaneacetic acid (1.0 eq)

-

Target Alcohol (Solvent/Reactant, excess)

-

HZSM-5 Zeolite Catalyst (15% w/w relative to the acid)

Step-by-Step Methodology:

-

Catalyst Activation: Pre-dry the HZSM-5 zeolite catalyst in an oven at 120 °C for 2 hours to remove adsorbed moisture, which would otherwise inhibit the forward esterification equilibrium.

-

Reaction: Suspend the 3-methyl-1-adamantaneacetic acid and the activated zeolite in the target alcohol. Heat to 70 °C under continuous stirring for 24–48 hours.

-

Self-Validation Checkpoint: The heterogeneous nature of the catalyst allows for physical validation. Post-reaction, filter the mixture through a sintered glass crucible. Wash the recovered zeolite with ethanol and dry it. The complete recovery of the zeolite mass validates that no catalyst dissolution or leaching occurred, ensuring the integrity of the green chemistry cycle.

-

Workup: Concentrate the filtrate under reduced pressure to remove the excess alcohol, yielding the crude ester, which can be further purified via flash chromatography if necessary.

References

- Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents Source: Journal of Medicinal Chemistry - ACS Publications URL

- 3-Methyl-1-adamantaneacetic acid Chemical Properties and Data Source: LookChem URL

- Kraft Lignin Ethanolysis over Zeolites with Different Acidity and Pore Structures for Aromatics Production Source: MDPI URL

Sources

Application Note: Conjugation of 3-Methyl-1-adamantaneacetic Acid to Active Pharmaceutical Ingredients (APIs)

Executive Summary & Mechanistic Rationale

The adamantane scaffold is a rigid, highly lipophilic diamondoid structure that is increasingly utilized in modern drug design. Conjugating adamantane derivatives to Active Pharmaceutical Ingredients (APIs) significantly enhances metabolic stability, cellular uptake, and blood-brain barrier (BBB) permeability[1]. Furthermore, the adamantane moiety serves as an exceptionally high-affinity "guest" for β-cyclodextrin "hosts," allowing conjugated APIs (such as doxorubicin or oligonucleotides) to be formulated into advanced supramolecular delivery systems[2][3].

The Causality of the 3-Methyl Substitution: While 1-adamantaneacetic acid is commonly used, the highly symmetrical nature of the unsubstituted adamantane cage results in high crystal lattice energy, often leading to poor solubility in both aqueous and organic media. Utilizing 3-Methyl-1-adamantaneacetic acid (3-MAAA) introduces a critical degree of asymmetry. This structural disruption lowers the lattice energy and significantly improves solubility in organic coupling solvents (e.g., DCM, DMF) without sacrificing the extreme lipophilicity required for biological membrane penetration or cyclodextrin complexation. Additionally, the bulky cage provides steric shielding to the newly formed amide or ester conjugate bond, protecting it from rapid enzymatic cleavage in vivo.

Conjugation Workflow & Decision Matrix

To accommodate different API stability profiles, this guide details two orthogonal conjugation strategies: a harsh but highly efficient Acid Chloride method, and a mild Uronium (HATU) peptide-coupling method.

Workflow for 3-Methyl-1-adamantaneacetic acid API conjugation via orthogonal activation methods.

Quantitative Comparison of Conjugation Strategies

| Parameter | Protocol A: Acid Chloride Activation | Protocol B: HATU / DIPEA Coupling |

| Target API Profile | Robust small molecules, sterically hindered amines. | Peptides, oligonucleotides, acid-sensitive APIs. |

| Activation Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride. | HATU (uronium salt). |

| Reaction Time | 1–2 hours (Activation) + 2 hours (Conjugation). | 15 mins (Activation) + 4–12 hours (Conjugation). |

| Typical Yield | 85% – 95% | 70% – 85% |

| Primary Byproducts | HCl gas, SO₂ (requires venting/scrubbing). | HOAt, tetramethylurea (water-soluble). |

| Literature Precedent | Adatanserin synthesis analogs[4]. | Oligonucleotide/PEI functionalization[2][5]. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid Chloride Activation & Conjugation

Causality: Converting the carboxylic acid to an acyl chloride creates a highly electrophilic center capable of reacting with weak or sterically hindered nucleophiles on the API without the need for expensive coupling reagents[4].

Step 1: Activation

-

Dissolve 3-MAAA (1.2 eq, relative to API) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add a catalytic amount of anhydrous DMF (approx. 0.1% v/v). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the acid to the acid chloride.

-

Dropwise add thionyl chloride (SOCl₂) or oxalyl chloride (2.0 eq) at 0 °C.

-

Warm to room temperature and stir for 2 hours.

-

Self-Validation Step (The Methanol Quench): Acid chlorides are invisible on standard UV-HPLC and degrade on LC-MS. To validate activation, extract a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1% triethylamine. Inject this into an LC-MS. The dominant presence of the 3-methyl-1-adamantaneacetic acid methyl ester mass confirms complete activation.

-

Concentrate the mixture under reduced pressure to remove unreacted SOCl₂/oxalyl chloride and HCl, yielding the crude 3-methyl-1-adamantaneacetyl chloride.

Step 2: Conjugation

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the API (1.0 eq) and triethylamine (TEA, 3.0 eq) in DCM.

-

Dropwise add the acid chloride solution to the API solution at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for downstream purification.

Protocol B: Mild Uronium (HATU) Coupling

Causality: For APIs containing acid-sensitive functional groups or delicate peptide backbones, generating HCl is unacceptable. HATU facilitates the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate under mildly basic conditions, ensuring epimerization-free coupling[2].

Step 1: Pre-Activation

-

Dissolve 3-MAAA (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir for 15 minutes at room temperature. Causality: This pre-activation time is strictly required to allow the carboxylic acid to fully convert into the HOAt active ester before the API is introduced, preventing the API amine from reacting directly with the uronium salt (which would form an unreactive guanidinium byproduct).

Step 2: Conjugation & In-Process Validation

-

Add the API (1.0 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours.

-

Self-Validation Step (RP-HPLC Tracking): Monitor the reaction via Reverse-Phase HPLC (C18 column). Because the 3-methyladamantane tag is extremely lipophilic, a successful conjugation will manifest as the depletion of the API peak and the emergence of a new product peak with a massive rightward shift in retention time.

-

Terminate the reaction by precipitating the mixture in cold water, or proceed directly to preparative RP-HPLC purification (Water/Acetonitrile gradient with 0.1% TFA).

Downstream Characterization

To ensure the structural integrity and purity of the synthesized conjugate, the following analytical validations must be performed:

-

Proton NMR (¹H NMR): The successful attachment of the 3-MAAA moiety is definitively confirmed by the presence of the signature adamantane cage protons, which appear as a massive, complex multiplet between 1.50 and 2.20 ppm. Crucially, the diagnostic 3-methyl group will appear as a distinct singlet in the highly shielded region, typically around 0.80–0.90 ppm[5].

-

LC-MS: Confirm the exact mass of the conjugate. The rigid adamantane cage is highly stable and typically does not undergo fragmentation during standard Electrospray Ionization (ESI), making the parent ion [M+H]⁺ highly prominent.

References

- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI Source: MDPI URL

- Source: Journal of Medicinal Chemistry (ACS)

- Source: Bioconjugate Chemistry (ACS)

- Source: Acta Biomaterialia (PubMed)

- Recycling Gene Carrier with High Efficiency and Low Toxicity Mediated by L-Cystine-Bridged Bis(b-cyclodextrin)

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Doxorubicin and adjudin co-loaded pH-sensitive nanoparticles for the treatment of drug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]

Application Note: In Vitro Pharmacological Profiling of 3-Methyl-1-adamantaneacetic Acid Derivatives

Executive Summary & Mechanistic Rationale

3-Methyl-1-adamantaneacetic acid is a critical lipophilic building block utilized in the synthesis of advanced adamantyl aryl- and heteroarylpiperazines[1]. The most prominent derivative in this pharmacological class is Adatanserin (WY-50,324), a compound engineered as a mixed anxiolytic and antidepressant agent[1].

The therapeutic efficacy of these derivatives relies on a highly specific dual mechanism of action: partial agonism at the serotonin 5-HT1A receptor and antagonism at the 5-HT2A/C receptors [2]. The bulky, lipophilic 3-methyladamantane moiety is not merely a structural scaffold; it actively optimizes blood-brain barrier (BBB) penetration and tightly anchors the molecule within the hydrophobic pockets of the 5-HT receptor binding sites. Because high binding affinity does not inherently guarantee functional efficacy—as seen with certain derivatives that bind tightly but lack in vivo activity[3]—a robust, self-validating in vitro testing pipeline must encompass both radioligand binding assays and G-protein functional assays.

Pathway Visualization: The Dual 5-HT1A/5-HT2 Axis

To understand the assay design, one must first map the divergent intracellular signaling cascades triggered by these receptors. 5-HT1A is a Gi/o-coupled receptor that inhibits adenylyl cyclase, whereas 5-HT2 is a Gq-coupled receptor that activates phospholipase C (PLC).

Figure 1: Dual signaling modulation by 3-Methyl-1-adamantaneacetic acid derivatives.

In Vitro Assay Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed with strict causality to ensure that the data generated is an artifact-free reflection of receptor-ligand dynamics.

Protocol A: Radioligand Binding Assays (Affinity & Selectivity)

This protocol determines the inhibition constant ( Ki ) of the 3-methyl-1-adamantaneacetic acid derivatives at 5-HT1A and 5-HT2 receptors[1].

Step 1: Tissue Dissection and Preparation

-

Action: Rapidly decapitate male Sprague-Dawley rats and dissect the hippocampus and frontal cortex on ice.

-

Causality: The hippocampus possesses the brain's highest density of 5-HT1A receptors, while the frontal cortex is highly enriched in 5-HT2 receptors. This spatial selection maximizes the specific binding window and minimizes background noise.

Step 2: Homogenization and Buffer Selection

-

Action: Homogenize the tissues in 50 mM Tris-HCl buffer (pH 7.4) containing 10 μM pargyline and 0.1% ascorbic acid at 4°C. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

-

Causality: Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the enzymatic degradation of endogenous serotonin. Ascorbic acid acts as an antioxidant to prevent the degradation of the radioligands, ensuring thermodynamic stability during the assay.

Step 3: Assay Incubation

-

Action: Incubate the membrane homogenates (approx. 100 μg protein/well) with the test derivative and a specific radioligand: 1 nM [3H]8-OH-DPAT for the 5-HT1A assay, or 1 nM [3H]ketanserin for the 5-HT2 assay. Incubate for 30 minutes at 37°C.

-

Causality: [3H]8-OH-DPAT is a highly selective 5-HT1A agonist, preventing cross-talk from other 5-HT subtypes. Ketanserin selectively labels 5-HT2A receptors, ensuring the displacement curve accurately reflects target affinity[1].

Step 4: Non-Specific Binding (NSB) Definition (The Self-Validation Step)

-

Action: Define NSB by adding 10 μM unlabelled 5-HT to the 5-HT1A control wells, and 1 μM mianserin to the 5-HT2 control wells.

-

Causality: Introducing a massive excess of an unlabelled competitor saturates all specific receptor sites. Any remaining radioactivity detected is strictly non-specific lipid or microplate binding. Subtracting this NSB from total binding yields the specific binding, creating a self-validating baseline.

Step 5: Filtration and Quantification

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer and quantify using liquid scintillation spectrometry.

Protocol B: [35S]GTPγS Functional Assay (Efficacy & Intrinsic Activity)

Affinity ( Ki ) does not distinguish between an agonist and an antagonist. To confirm that the derivative acts as a partial agonist at 5-HT1A, we measure G-protein activation.

Step 1: Membrane Preparation

-

Action: Prepare hippocampal membranes as in Protocol A, but resuspend in an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl2 (pH 7.4).

-

Causality: Mg2+ is an absolute requirement for G-protein coupling and nucleotide exchange. Without it, the receptor cannot physically relay the signal to the G-protein.

Step 2: GDP Flooding

-

Action: Pre-incubate the membranes with 3 μM GDP for 10 minutes prior to radioligand addition.

-

Causality: G-proteins naturally cycle between GDP-bound (inactive) and GTP-bound (active) states. By flooding the assay with GDP, we force the G-proteins into a baseline inactive state. This artificially widens the assay window, allowing the subtle partial agonism of 3-methyl-1-adamantaneacetic acid derivatives to be clearly quantified against a low-noise background.

Step 3: Incubation and Termination

-

Action: Add 0.1 nM [35S]GTPγS and varying concentrations of the test derivative. Incubate for 30 minutes at 30°C. Terminate via rapid filtration and quantify the percentage stimulation over basal levels.

Quantitative Data Interpretation

The structural activity relationship (SAR) of 3-methyl-1-adamantaneacetic acid derivatives demonstrates that subtle modifications to the piperazine linker drastically alter receptor affinity. The table below summarizes the expected quantitative benchmarks for leading derivatives compared to the industry standard, Buspirone[1],[3].

| Compound | 5-HT1A Affinity ( Ki , nM) | 5-HT2 Affinity ( Ki , nM) | 5-HT1A In Vivo Functional Profile |

| Adatanserin (Compound 9) | 1.0 | 73.0 | Partial Agonist |

| Compound 13 | 1.0 | 75.0 | Partial Agonist |

| Compound 1 | 8.0 | >1000 | Inactive |

| Buspirone (Standard) | 10.0 | >1000 | Partial Agonist |

Data Interpretation Note: Adatanserin (Compound 9) exhibits sub-nanomolar affinity for 5-HT1A, outperforming Buspirone by an order of magnitude, while maintaining the critical moderate affinity for 5-HT2 required for its dual-action therapeutic profile[1].

References

-

Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity as Potential Anxiolytic and Antidepressant Agents (Abstract & Supplementary Data). Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Improving yield in 3-Methyl-1-adamantaneacetic acid synthesis reactions

Welcome to the Technical Support Center for Adamantane Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing 3-Methyl-1-adamantaneacetic acid .

Due to the bulky, highly lipophilic nature of the adamantane cage, standard aliphatic synthesis rules often fail. Successful functionalization relies heavily on exploiting the stability of the tertiary adamantyl carbocation. The most scalable and economically viable route is the Bott reaction , which utilizes 1-bromo-3-methyladamantane and 1,1-dichloroethylene (vinylidene chloride, VDC) in the presence of concentrated sulfuric acid[1]. Alternatively, alkaline hydrolysis of methyl 2-(3-methyl-1-adamantyl)acetate can be employed if starting from the ester[2].

I. Mechanistic Overview: The Bott Reaction Pathway

Understanding the causality behind the reaction steps is critical for troubleshooting. The synthesis proceeds via a cationic addition mechanism. Sulfuric acid acts not just as a solvent, but as a critical reagent to strip the bromide ion, generating a stable 3-methyladamantyl cation. This cation undergoes electrophilic addition with 1,1-dichloroethylene, followed by rearrangement and hydrolysis to yield the acetic acid derivative.

Mechanistic pathway of the Bott reaction for 3-Methyl-1-adamantaneacetic acid synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why does my Bott reaction yield a black, tarry mixture instead of the desired white precipitate? A1: This is the hallmark of vinylidene chloride (VDC) polymerization. VDC is highly reactive and prone to radical or cationic polymerization. If the localized temperature exceeds 10 °C during addition, or if the stirring is inadequate, VDC polymerizes rather than reacting with the adamantyl cation. Solution: Ensure vigorous stirring and maintain the internal temperature strictly between 0 °C and 5 °C during VDC addition.

Q2: Can I substitute 98% sulfuric acid with a milder acid or a lower concentration? A2: No. The generation of the 3-methyladamantyl cation requires a highly acidic environment to strip the bromide ion efficiently. Using <90% H₂SO₄ introduces too much water, which acts as a competing nucleophile, leading to the formation of 3-methyl-1-adamantanol instead of the desired carbon-carbon bond formation.

Q3: My extraction yields very little product, but the aqueous quench layer is cloudy. What happened? A3: 3-Methyl-1-adamantaneacetic acid has significant lipophilicity but can form stable, partially water-soluble salts if the aqueous quench is not sufficiently acidic. Solution: Ensure the aqueous layer is explicitly adjusted to pH 1 using 12N hydrochloric acid before extracting with ethyl acetate[2].

Q4: I am using the amide coupling route with CDI, but my yields are below 30%. How can I improve this? A4: Adamantane derivatives often exhibit poor nucleophilicity/electrophilicity due to extreme steric hindrance. Standard coupling conditions (like those using water as a solvent) will fail to yield any product. You must employ more extreme conditions (e.g., heating at 90 °C) and use strictly anhydrous dimethylformamide (DMF) as a solvent[3].

III. Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causal relationship between reaction parameters and isolated yield during the Bott reaction.

| H₂SO₄ Concentration | Temperature Control | VDC Equivalents | Isolated Yield | Primary Observed Byproduct |

| 98% | 0 - 5 °C | 1.5 eq | 88 - 92% | Trace 3-methyl-1-adamantanol |

| 85% | 0 - 5 °C | 1.5 eq | < 40% | 3-methyl-1-adamantanol (Major) |

| 98% | 15 - 20 °C | 1.5 eq | 25 - 35% | VDC Polymers (Black Tar) |

| 98% | 0 - 5 °C | 0.9 eq | 60% | Unreacted 1-bromo-3-methyladamantane |

IV. Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this self-validating protocol for the synthesis of 3-Methyl-1-adamantaneacetic acid via the Bott reaction.

Reagents:

-

1-Bromo-3-methyladamantane (1.0 eq)

-

1,1-Dichloroethylene (VDC) (1.5 eq)

-

Sulfuric Acid (98%) (10 volumes)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology:

-

Acid Chilling: Charge a dry, 3-neck round-bottom flask with 98% H₂SO₄. Cool the flask using an ice-salt bath until the internal temperature reaches 0 °C.

-

Cation Generation: Add 1-bromo-3-methyladamantane portion-wise over 30 minutes.

-

Validation Check 1: The solution should turn a clear, pale yellow, indicating the formation of the adamantyl carbocation. If the solution remains colorless and cloudy, the bromide has not dissolved/ionized; check stirring speed and acid concentration.

-

-

VDC Addition: Equip the flask with an addition funnel. Add 1,1-dichloroethylene dropwise over 1 hour. Critical: Maintain the internal temperature below 5 °C.

-

Reaction Maturation: Allow the reaction to stir for an additional 2 hours at 5 °C.

-

Validation Check 2 (In-Process Control): Quench a 0.5 mL aliquot in ice water, extract with 1 mL ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The non-polar bromide spot ( Rf ~0.9) must be completely absent.

-

-

Quenching: Carefully pour the reaction mixture over crushed ice (20 volumes relative to acid) with vigorous stirring.

-

Acidification & Extraction: Verify the pH of the aqueous mixture is < 2. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter to remove the desiccant[2].

-

Concentration & Purification: Concentrate the filtrate in vacuum. Recrystallize the crude residue from hot methanol to yield pure 3-Methyl-1-adamantaneacetic acid as a white crystalline solid.

V. Troubleshooting Decision Tree

Use the following diagnostic workflow if your final yield falls below the expected 85% threshold.

Decision tree for diagnosing and resolving low yield issues in adamantaneacetic acid synthesis.

VI. References

-

3-Methyl-1-adamantaneacetic acid Base Information & Synthetic Route Source: LookChem URL:[Link]

-

Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting impurities in 3-Methyl-1-adamantaneacetic acid crystallization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-1-adamantaneacetic acid. The rigid, lipophilic adamantane cage imparts unique pharmacological properties, making purity a critical parameter for reproducible and reliable results. This guide provides in-depth troubleshooting for common crystallization challenges and answers frequently asked questions to streamline your purification workflows.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable, step-by-step protocols.

Q1: My crystallized product is an oil or a sticky gum instead of a solid. What's causing this and how can I fix it?

A1: Cause & Analysis

"Oiling out" is a common problem in crystallization and typically occurs for one of three reasons:

-

High Impurity Load: Significant impurities can depress the melting point of your compound, causing it to separate from the solvent as a liquid (oil) rather than a solid crystal lattice.

-

Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, instead crashing out of the solution as a disordered, amorphous solid or oil.[1][2]

-

Inappropriate Solvent Choice: The solvent system may not be optimal, leading to a situation where the compound's solubility is too high even at lower temperatures.

Solutions & Protocols

-

Change the Solvent System: If impurities are suspected, a different solvent or a binary solvent mixture may be more effective at leaving them in the mother liquor. Good options for carboxylic acids include toluene, ethanol/water, or ethyl acetate/hexanes.[3]

-

Slow Down Crystallization: Re-dissolve the oiled-out product by heating and adding a small amount of additional hot solvent to ensure it is fully dissolved. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[2][3]

-

Induce Crystallization by Scratching: If no crystals form upon slow cooling, use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4]

-

Consider Further Purification: If oiling persists, the impurity level may be too high for crystallization alone. Purify a small batch via column chromatography to see if the purer fraction crystallizes successfully.[3]

Q2: Analytical data (e.g., NMR, GC-MS) shows my product is still impure after one crystallization. What are the likely impurities and how do I remove them?

A2: Cause & Analysis

Adamantane derivatives synthesized together often possess similar physical properties (polarity, solubility), which makes their separation challenging.[5] Common impurities in the synthesis of 3-Methyl-1-adamantaneacetic acid can include:

-

Unreacted Starting Materials: Such as 1-bromo-3-methyladamantane or 3-methyl-1-adamantanol.[6]

-

Side-Reaction Products: Over-alkylation or di-substitution reactions can lead to structurally similar adamantane impurities.[7]

-

Residual Solvents: Solvents used in the reaction or workup may be trapped in the crystal lattice.[7]

Solutions & Protocols

-

Second Recrystallization: Perform a second recrystallization, preferably using a different solvent system than the first. This can alter the solubility profile of the impurities relative to your product, leading to better separation.

-

Column Chromatography: For stubborn impurities, silica gel chromatography is a highly effective technique.

-

Protocol for Chromatographic Purification:

-

Problem Awareness: Carboxylic acids like yours can "streak" or "tail" on a standard silica gel column due to interactions with the acidic silica surface.[3]

-

Solvent System Modification: To achieve sharp, well-defined bands, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[3] This keeps your compound fully protonated and minimizes interaction with the stationary phase.

-

Fraction Analysis: Collect fractions and analyze them using a suitable method (like TLC or GC-MS) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this process.

-

Final Crystallization: Crystallize the purified product from the chromatography to obtain a highly pure, crystalline solid.

-

-

Q3: My crystallized product has a slight yellow or brown tint. How can I remove colored impurities?

A3: Cause & Analysis

Color in an organic compound often indicates the presence of highly conjugated, non-volatile impurities that persist even after initial purification steps.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb colored impurities from a solution.[4][8]

-

Experimental Protocol:

-

Dissolve your crude 3-Methyl-1-adamantaneacetic acid in the minimum amount of a suitable hot recrystallization solvent.

-

Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

-

Gently heat the mixture back to boiling for a few minutes to allow for adsorption.

-

Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely on the filter paper.[3]

-

Allow the hot, colorless filtrate to cool slowly to induce crystallization.

-

Frequently Asked Questions (FAQs)

| Question | Answer |

| What are the key physical properties of pure 3-Methyl-1-adamantaneacetic acid? | Molecular Formula: C₁₃H₂₀O₂[6] Molecular Weight: 208.30 g/mol [6] Appearance: White crystalline powder or solid.[9] Purity (Typical): ≥98%[10] |